molecular formula C15H12FN3 B1604139 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine CAS No. 1001112-68-0

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

Katalognummer: B1604139
CAS-Nummer: 1001112-68-0
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: RGQWNRLBTXGYOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

  • Step 1: Synthesis of 5-(4-Fluorobenzyl)-1H-pyrazole

      Reagents: 4-Fluorobenzyl bromide, hydrazine hydrate, and a suitable base (e.g., potassium carbonate).

      Conditions: The reaction is carried out in an organic solvent such as ethanol at elevated temperatures.

  • Step 2: Coupling with Pyridine

      Reagents: 5-(4-Fluorobenzyl)-1H-pyrazole, 4-bromopyridine, and a palladium catalyst.

      Conditions: The Suzuki–Miyaura cross-coupling reaction is performed in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with tailored properties. Key reactions include:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Produces alcohols or amines.
  • Substitution : Facilitates the introduction of different functional groups.

Biology

This compound has been investigated for its potential as a biochemical probe . It exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes , notably CYP3A4. This inhibition suggests applications in modulating drug metabolism, which is crucial for pharmacokinetics. Interaction studies indicate its capacity to bind to various biological targets, enhancing its utility in biochemical research.

Medicine

In the medical field, this compound is being explored for its therapeutic properties , including:

  • Anti-inflammatory Activities : Potential to reduce inflammation in various conditions.
  • Anticancer Properties : Similar compounds have shown promise in cancer treatment, indicating that this compound may also exhibit such activities .

Industry

Industrially, the compound is utilized in the development of new materials and chemicals . Its unique structure allows for modifications that can lead to novel applications in materials science and chemical manufacturing.

Case Study 1: Inhibition of Cytochrome P450

A study demonstrated that this compound effectively inhibits CYP3A4 activity. This finding is significant for drug development as it could alter the metabolism of co-administered drugs, leading to enhanced efficacy or reduced toxicity.

Case Study 2: Anticancer Activity

Research on structurally similar compounds revealed their potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its use as an anticancer agent .

Biologische Aktivität

Overview

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine is a pyrazole derivative notable for its unique structural features, which include a fluorobenzyl group and a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.

  • Molecular Formula : C15H12FN3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 1001112-68-0

Synthesis

The synthesis typically involves:

  • Preparation of 5-(4-Fluorobenzyl)-1H-pyrazole : This is achieved through the reaction of 4-fluorobenzyl bromide with hydrazine hydrate in the presence of a base.
  • Coupling with Pyridine : The pyrazole derivative is then coupled with 4-bromopyridine using a Suzuki–Miyaura cross-coupling reaction, which is favored for its mild conditions and functional group tolerance .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Muscarinic Acetylcholine Receptor Modulation : Studies have shown that pyrazole-pyridine derivatives can act as positive allosteric modulators (PAMs) of the M4 muscarinic receptor, which is implicated in neurological conditions such as schizophrenia and dementia. These compounds enhance the receptor's response to acetylcholine, potentially leading to therapeutic effects .
  • Anticancer Activity : Certain analogs have demonstrated significant antiproliferative effects against human tumor cell lines. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown IC50 values indicating potent inhibition of cellular proliferation in cancer models like HeLa and HCT116 cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely linked to their structural characteristics. Variations in substituents around the pyrazole and pyridine rings can influence their binding affinity and efficacy at target receptors. For example, modifications that enhance hydrophobic interactions or increase steric bulk can improve receptor selectivity and potency .

Study on M4 Receptor Modulation

A study investigated the binding affinity and cooperativity of several pyrazole-pyridine derivatives at the M4 receptor. The results indicated that these compounds could significantly increase acetylcholine's binding affinity, suggesting their potential as therapeutic agents for cognitive disorders .

Antiproliferative Efficacy

In vitro assays highlighted the efficacy of specific 1H-pyrazolo[3,4-b]pyridines against various cancer cell lines. The compounds exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, demonstrating their potential as selective inhibitors in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
M4 Receptor ModulationIncreased acetylcholine binding affinity
Anticancer ActivitySignificant inhibition of tumor cell proliferation
Selective Kinase InhibitionIC50 values between 0.36 µM and 1.8 µM

Eigenschaften

IUPAC Name

4-[5-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-13-3-1-11(2-4-13)9-14-10-15(19-18-14)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQWNRLBTXGYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NN2)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647327
Record name 4-{5-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001112-68-0
Record name 4-{5-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser with N2 inlet adapter was charged with THF (6.0 L), methyl isonicotinate (259.1 g, 1.89 mol), and 4-fluorophenylacetone (287.5 g, 1.89 mol). Sodium methoxide (204.3 g, 3.78 mol) was added in several portions. The addition of sodium methoxide is slightly exothermic. The reaction mixture turned orange and was heated to reflux for 2 hours. After 2 hours, the absence of methyl isonicotinate and the formation of the β-diketone were verified by LC-MS. After the addition of ethanol (6 L) and acetic acid (380 mL), the temperature of the reaction mixture decreased to 45° C. The reflux condenser was then replaced with an addition funnel and hydrazine (387 g, 6.0 mol) was added drop-wise. During the addition the temperature of the reaction rose to 60° C. The reaction mixture was then stirred overnight slowly cooling to room temperature. The majority of the solvents were removed by rotary evaporation. The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L). The layers were separated and the aqueous layer extracted with ethyl acetate (4.5 L). The combined organic layers were then washed with dilute NaHCO3, brine, dried (Na2SO4), filtered and concentrated. The resulting solid was triturated with ether (2 L) and the solid isolated by filtration. The solid was washed with ether (1.5 L) until the filtrate was colorless. This process gave 190 g (40%) of the title compound. Additional material (5 g) was then isolated by column chromatography using 5% methanol:95% methylene chloride. 1H NMR (400 MHz, DMSO-D6) δ ppm 13.10 (s, 1 H), 8.44-8.60 (m, 2 H), 7.68 (d, 2 H), 7.30 (t, 2 H), 7.13 (t, 2 H), 6.62 (s, 1 H), 4.00 (s, 2 H); m/z (APCI+) for C15H12N3F 254.2 (M+H)+.
Quantity
259.1 g
Type
reactant
Reaction Step One
Quantity
287.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
204.3 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
387 g
Type
reactant
Reaction Step Six
Quantity
380 mL
Type
solvent
Reaction Step Seven
Quantity
6 L
Type
solvent
Reaction Step Seven
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.